![molecular formula C19H27NO3 B2509304 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid CAS No. 329078-78-6](/img/structure/B2509304.png)

4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

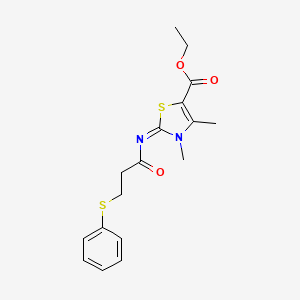

The synthesis of compounds related to 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid involves various strategies, including the resolution of diastereomeric amides and deamination reactions. For instance, the enantiomers of a related antilipidemic agent were prepared using Chiralcel OJ column chromatography and by synthesizing the racemate from optically active carboxylic acids. The resolution process utilized silica gel column chromatography, followed by deamination with N2O4 to obtain the optically active carboxylic acids . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating the versatility of synthetic approaches for such compounds .

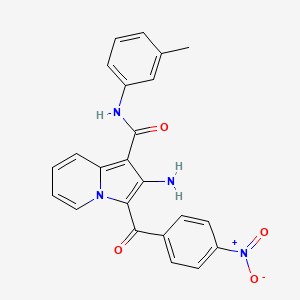

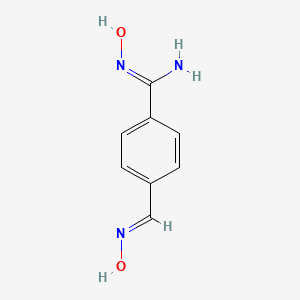

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of compounds similar to 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid. For example, the absolute configurations of the enantiomers of an antilipidemic agent were determined using X-ray analysis of a bromo-fluorobenzamide derivative . The crystal structure of tert-butyl 4-methylpiperazine-1-carboxylate revealed a chair conformation of the piperazine ring and specific dihedral angles between the rings in the molecule . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The chemical behavior of tert-butyl-containing compounds includes reactions such as de-tert-butylating π-cyclizations, as seen in the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates. These reactions can be controlled by the choice of Ag(I) salts, counterions, and additives to yield different products like hydroxypyrone or pulvinone . The stabilization of reactive intermediates like diselenoxophosphorane by the tert-butyl group also highlights the influence of tert-butyl substituents on the chemical reactivity of these molecules .

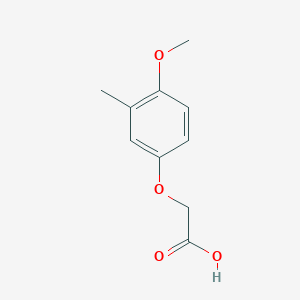

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted piperazine derivatives are characterized using various spectroscopic techniques, including LCMS, NMR, IR, and CHN elemental analysis. The compounds exhibit weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to their three-dimensional architecture . DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies provide insights into the physicochemical properties of these compounds .

Applications De Recherche Scientifique

Environmental Impact and Fate

4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid, a type of Synthetic Phenolic Antioxidant (SPA), has been extensively studied for its occurrence in various environmental matrices and its potential human exposure pathways. These SPAs are found in indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure can occur through food intake, dust ingestion, and the use of personal care products. Some transformation products of these SPAs have been detected in both the environment and in humans. Toxicity studies raise concerns about hepatic toxicity, endocrine disruption, and carcinogenic potential. 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), a transformation product of SPA, is noted for its DNA-damaging potential at low concentrations. Future research is recommended to focus on the environmental behavior of novel high molecular weight SPAs, the toxicity of co-exposure to several SPAs, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Industrial and Biotechnological Applications

4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid and similar compounds have seen applications in various industries due to their ability to retard oxidative reactions, thus lengthening the shelf life of products. The properties of these compounds, including solubility, volatility, and binding to soil and sediment, have been the subject of environmental fate studies. For instance, C4 compounds like butyl acetate and 1-butanol are more soluble and volatile compared to C8 compounds like 2-ethylhexanol and 2-ethylhexanoic acid. These compounds are generally considered to pose a low concern to fish, invertebrates, algae, and microorganisms based on toxicity data. Their rapid biodegradation in soil and water, coupled with their negligible threat to aquatic life, underscores their suitability for certain industrial applications (Staples, 2001).

Therapeutic Applications and Research

Studies have explored the therapeutic effects of compounds structurally similar to 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid. For example, 4-phenylbutyric acid (4-PBA) is used clinically for urea cycle disorders and has been investigated for its properties as a chemical chaperone. 4-PBA can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, potentially offering therapeutic benefits for various pathologies by assisting in protein folding and reducing the activation of pro-apoptotic pathways. This highlights the potential of structurally similar compounds in biomedical research and therapy (Kolb et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been used in organic synthesis for the construction and functionalization of carbonyl compounds .

Biochemical Pathways

Similar compounds have been used in the synthesis of phenylboranes and heterocyclic compounds .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 5599±600 °C and a density of 110±01 g/cm3 .

Result of Action

Similar compounds have been used as additives to fabricate polyurethane (pu) based bistable nonvolatile memory devices with resistive switching characteristics .

Action Environment

Similar compounds have been used in environments with a temperature range up to their boiling point .

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-19(2,3)15-9-7-14(8-10-15)17(21)13-16(18(22)23)20-11-5-4-6-12-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNRPWSMHSXNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)